N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Overview
Description
N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, commonly known as CPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPA is a thioacetamide derivative that belongs to the pyrazolopyrazine family.
Mechanism of Action
The exact mechanism of action of CPPA is not fully understood. However, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. CPPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CPPA has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Advantages and Limitations for Lab Experiments
One of the advantages of CPPA is its potential as a multi-target drug. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of drugs that can target multiple diseases. However, one of the limitations of CPPA is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CPPA. One direction is the development of more efficient synthesis methods that can improve the yield and purity of CPPA. Another direction is the investigation of the potential of CPPA as a multi-target drug for the treatment of various diseases. Additionally, the development of CPPA derivatives with improved solubility and bioavailability can improve its potential as a drug candidate. Finally, further studies on the mechanism of action of CPPA can provide insights into its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CPPA is a chemical compound that has shown potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of drugs that can target multiple diseases. However, its low solubility in water is a limitation that needs to be addressed. Further research on CPPA can provide insights into its potential applications in various fields of scientific research.
Scientific Research Applications
CPPA has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. CPPA has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, CPPA has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-7-4-8-16(11-15)23-19(26)13-27-20-18-12-17(14-5-2-1-3-6-14)24-25(18)10-9-22-20/h1-12H,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAFDBSBYAUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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